molecular formula C21H24N2O2S B4049211 N-allyl-6,7-dimethoxy-1-phenyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide

N-allyl-6,7-dimethoxy-1-phenyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide

Cat. No.: B4049211
M. Wt: 368.5 g/mol
InChI Key: XTNPDALGDVOCLE-UHFFFAOYSA-N
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Description

N-Allyl-6,7-dimethoxy-1-phenyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide is a synthetic isoquinoline derivative characterized by its 6,7-dimethoxy substitution on the aromatic ring, a phenyl group at position 1, and a carbothioamide (-C(=S)NH₂) functional group at position 2. The allyl (-CH₂CH=CH₂) substituent on the carbothioamide nitrogen distinguishes it from related compounds with alkyl or aryl groups. This structural framework is associated with pharmacological activity, particularly in modulating receptor interactions due to the electron-rich dimethoxy groups and the sulfur atom’s polarizability in the thioamide moiety .

Properties

IUPAC Name

6,7-dimethoxy-1-phenyl-N-prop-2-enyl-3,4-dihydro-1H-isoquinoline-2-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2S/c1-4-11-22-21(26)23-12-10-16-13-18(24-2)19(25-3)14-17(16)20(23)15-8-6-5-7-9-15/h4-9,13-14,20H,1,10-12H2,2-3H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTNPDALGDVOCLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(N(CCC2=C1)C(=S)NCC=C)C3=CC=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic routes and reaction conditions

  • Starting Materials: The synthesis begins with commercially available starting materials such as 6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinoline and allyl isothiocyanate.

  • Reaction Conditions: Typically, the reaction involves an N-alkylation process, where the isoquinoline derivative is treated with allyl isothiocyanate under basic conditions to form N-allyl-6,7-dimethoxy-1-phenyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide.

  • Industrial Production: The industrial production methods would optimize the yield and purity of the compound, focusing on scalable reaction conditions, solvent recycling, and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of reactions it undergoes

  • Oxidation: The compound can undergo oxidation reactions, particularly at the allylic position, leading to the formation of N-allyl-6,7-dimethoxy-1-phenyl-3,4-dihydro-2(1H)-isoquinolinecarboxamide.

  • Reduction: Reduction reactions can target the carbonyl group in the thioamide, converting it to the corresponding amine.

  • Substitution: Various nucleophiles can attack the electrophilic sites in the molecule, especially in the presence of catalysts or under acidic/basic conditions.

Common reagents and conditions used in these reactions

  • Oxidation: Common oxidizing agents include KMnO₄, CrO₃, or PCC.

  • Reduction: Common reducing agents include LiAlH₄, NaBH₄, or catalytic hydrogenation.

  • Substitution: Various organometallic reagents, strong bases (like NaH), and acids (like HCl) can facilitate substitution reactions.

Major products formed from these reactions

  • Oxidation products: N-allyl-6,7-dimethoxy-1-phenyl-3,4-dihydro-2(1H)-isoquinolinecarboxamide.

  • Reduction products: N-allyl-6,7-dimethoxy-1-phenyl-3,4-dihydroisoquinolineamine.

  • Substitution products: Depending on the nucleophile, possible products could include various substituted thioamides or amines.

Scientific Research Applications

  • Chemistry: It serves as a versatile intermediate for synthesizing other biologically active isoquinoline derivatives.

  • Biology: Its structural framework may interact with biological macromolecules, making it a candidate for biochemical studies.

  • Medicine: Given the isoquinoline nucleus' known pharmacological properties, it might be investigated for anti-inflammatory, anticancer, or antimicrobial activities.

  • Industry: It could find applications in material science for developing new organic compounds with unique properties.

Mechanism of Action

The mechanism by which N-allyl-6,7-dimethoxy-1-phenyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide exerts its effects is largely speculative without empirical data, but it is likely to:

  • Molecular Targets: Engage with enzymes, receptors, or ion channels, modulating their activity.

  • Pathways Involved: Affect signaling pathways such as the MAPK/ERK pathway, or interact with transcription factors like NF-κB.

Comparison with Similar Compounds

Key Observations:

Carbothioamide vs. However, carboxamide analogs exhibit well-documented CNS activity, suggesting the thioamide may require optimization for similar efficacy .

These latter groups enhance solubility via tertiary amines but may reduce target selectivity .

Dimethoxy Substitution : The 6,7-dimethoxy motif is conserved across analogs and is critical for pharmacokinetic benefits, including improved metabolic resistance and electron donation for receptor binding .

Pharmacological and Physicochemical Data

Table 2: Pharmacological and Physical Properties of Selected Analogs

Compound Activity Melting Point Molecular Weight (g/mol) Key Findings
N-(2-Diethylaminoethyl)-6,7-dimethoxy-1-phenyl-3,4-dihydro-2(1H)-isoquinolinecarboxamide Active in CNS modulation assays (e.g., serotonin receptor interaction) 97–98°C ~424 (estimated) High crystallinity; suitable for formulation as a solid dosage form
6,7-Dimethoxy-1-phenyl-N-(2-piperidinoethyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide Demonstrated anxiolytic activity in preclinical models 101–102°C ~436 (estimated) Enhanced solubility in polar solvents due to piperidine moiety
1-(6,7-Dimethoxy-1-phenyl-3,4-dihydro-2(1H)-isoquinolinyl)-2,2-dimethyl-1-propanone No direct pharmacological data N/A 353.462 Lower polarity compared to carboxamide/thioamide derivatives

Insights:

  • Carboxamide Analogs : Exhibit consistent bioactivity in CNS-targeted assays, likely due to hydrogen-bonding capabilities of the carboxamide group with neuronal receptors .
  • Impact of Substituents: Alkylamino groups (e.g., diethylaminoethyl) improve aqueous solubility but introduce metabolic liabilities (e.g., N-dealkylation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-allyl-6,7-dimethoxy-1-phenyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide
Reactant of Route 2
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N-allyl-6,7-dimethoxy-1-phenyl-3,4-dihydro-2(1H)-isoquinolinecarbothioamide

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